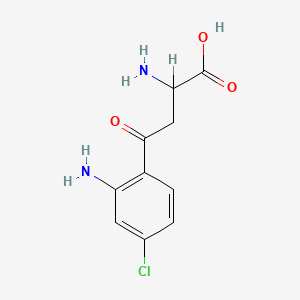

4-氯色氨酸

描述

4-Chlorokynurenine is a prodrug of 7-Cl-kynurenic acid (7-Cl-KYNA), a potent, selective antagonist of the NMDA/glycine receptor.

科学研究应用

抗抑郁药前药

4-氯色氨酸 (4-Cl-Kyn) 正在开发成为治疗重度抑郁症的神经药候选药物 . 它被认为是一种很有前景的抗抑郁药前药 .

脂肽抗生素的生物合成

这种化合物作为脂肽抗生素塔罗霉素的残留物被发现 . 4-Cl-Kyn 的生物合成是由海洋细菌Saccharomonospora sp. 中塔罗霉素生物合成途径中的四种酶催化的。 CNQ-490 .

神经药候选药物

4-Cl-Kyn 正在临床开发中,用于潜在的中央神经系统 (CNS) 指征 . 了解其分布和代谢可以增强其临床开发 .

代谢和分布研究

大鼠的排泄研究、体外转运蛋白测定和临床试验数据的药理遗传学分析已被用于了解 4-Cl-Kyn 及其代谢产物的分布 . 这些信息可以提供一种策略来增强这种药物的临床开发 .

与药物转运蛋白的相互作用

一项新的乙酰化代谢产物 (N-乙酰-4-Cl-KYN) 被发现抑制参与排泄的肾脏和肝脏转运蛋白 . 这种代谢产物有可能限制多种化合物的排泄 .

基于药理遗传学的关联

N-乙酰转移酶 8 (NAT8, rs13538) 中的 SNP 与血浆中发现的 N-乙酰-4-Cl-KYN 相对于 4-Cl-Kyn 的水平相关 . SLC7A5 中的 SNP (rs28582913) 与活性代谢产物 7-Cl-KYNA 的血浆水平相关 . 这种关联可以帮助 4-Cl-Kyn 的药物开发 .

作用机制

Target of Action

4-Chlorokynurenine (4-Cl-KYN), also known as 2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid, is a prodrug of 7-chlorokynurenic acid . The primary target of 4-Chlorokynurenine is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .

Mode of Action

4-Chlorokynurenine inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .

Biochemical Pathways

The kynurenine pathway (KP) is a strategic metabolic system that combines regulation of neuronal excitability via glutamate receptor function and neuroinflammation via other KP metabolites . The KP modulator AV-101 (4-chlorokynurenine, 4-Cl-KYN), an oral prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), targets glutamate functioning via the KP .

Pharmacokinetics

4-Chlorokynurenine has a bioavailability of 39–84% in rodents and ≥ 31% in humans . Its elimination half-life is 2–3 hours . It is found to be renally excreted in rodents .

Result of Action

The antagonism of the glycineB site of the NMDA receptor by 4-Chlorokynurenine is thought to bring about antidepressant effects . It has been investigated as an antidepressant with potential for treatment for post-traumatic stress disorder .

Action Environment

The action, efficacy, and stability of 4-Chlorokynurenine can be influenced by various environmental factors. For instance, genetic factors can play a role. A SNP in N-acetyltransferase 8 (NAT8, rs13538) was linked to levels of N-acetyl-4-Cl-KYN relative to 4-Cl-KYN found in the plasma and that a SNP in SLC7A5 (rs28582913) was associated with the plasma levels of the active metabolite, 7-Cl-KYNA . These genetic factors could potentially influence the drug’s action and efficacy.

生化分析

Biochemical Properties

4-Chlorokynurenine inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .

Cellular Effects

4-Chlorokynurenine has been shown to have effects on various types of cells and cellular processes. It influences cell function by antagonizing the NMDA receptor, which plays a key role in cell signaling pathways and gene expression . The compound’s impact on cellular metabolism is largely due to its role as a prodrug of 7-chlorokynurenic acid .

Molecular Mechanism

The molecular mechanism of 4-Chlorokynurenine involves its conversion to 7-chlorokynurenic acid, which then acts as a potent and selective antagonist at the glycine co-agonist site of NMDA receptors . This inhibition of NMDA receptors is believed to be the primary mechanism through which 4-Chlorokynurenine exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of 4-Chlorokynurenine over time in laboratory settings have not been extensively studied. It has been shown to have rapid-acting antidepressant effects similar to ketamine in behavioral models of depression in rodents .

Dosage Effects in Animal Models

In animal models, the effects of 4-Chlorokynurenine have been shown to vary with different dosages . It has been demonstrated to be active in animal models of neuropathic pain

Metabolic Pathways

4-Chlorokynurenine is involved in the kynurenine pathway . It is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . This conversion is a key step in the metabolic pathway of 4-Chlorokynurenine .

Transport and Distribution

4-Chlorokynurenine is transported across the blood-brain barrier via the large neutral amino acid transporter 1 . Once in the central nervous system, it is converted to 7-chlorokynurenic acid in astrocytes .

Subcellular Localization

Given that it is converted to 7-chlorokynurenic acid in astrocytes , it is likely that it is localized to these cells within the central nervous system

属性

IUPAC Name |

2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHZNDJQSRKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997196 | |

| Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75802-84-5 | |

| Record name | α,2-Diamino-4-chloro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75802-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorokynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075802845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

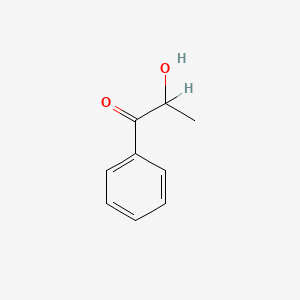

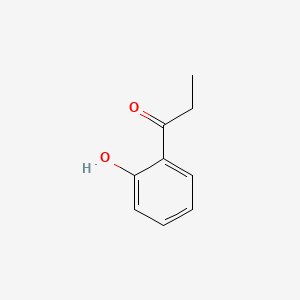

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)